molecular formula C13H14N2O B2380963 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone CAS No. 2090002-31-4

1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone

Cat. No.: B2380963
CAS No.: 2090002-31-4
M. Wt: 214.268
InChI Key: DYDXNGKXNNRMRZ-UHFFFAOYSA-N
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Description

1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone can be synthesized through the reaction of 2,6-dimethylphenylamine with glyoxal and ammonium acetate. The reaction typically involves heating the mixture under reflux conditions to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form complexes, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 1-[1-(2,6-Diisopropylphenyl)imidazol-2-yl]ethanone
  • 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]methanol
  • 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanol

Uniqueness: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-[1-(2,6-dimethylphenyl)imidazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-6-10(2)12(9)15-8-7-14-13(15)11(3)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDXNGKXNNRMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CN=C2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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